molecular formula C15H14N4 B5911408 (E)-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydrazine

(E)-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydrazine

Cat. No.: B5911408
M. Wt: 250.30 g/mol
InChI Key: DXUMMSTXHQNNSN-XMHGGMMESA-N
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Description

(E)-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydrazine is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydrazine typically involves the condensation of 2-(1H-benzimidazol-2-yl)acetohydrazide with benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is obtained after purification through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzimidazole or phenyl ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination or sulfonyl chlorides for sulfonation.

Major Products Formed

    Oxidation: Oxidized derivatives such as benzimidazole oxides.

    Reduction: Reduced derivatives like benzimidazole hydrazines.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (E)-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydrazine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular processes and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A parent compound with a simpler structure, known for its broad-spectrum biological activities.

    2-Phenylbenzimidazole: Similar in structure

Properties

IUPAC Name

(E)-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4/c16-19-14(11-6-2-1-3-7-11)10-15-17-12-8-4-5-9-13(12)18-15/h1-9H,10,16H2,(H,17,18)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXUMMSTXHQNNSN-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NN)CC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/N)/CC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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